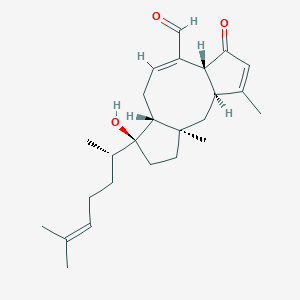

6-epi-3-Anhydroophiobolin B

Beschreibung

Eigenschaften

Molekularformel |

C25H36O3 |

|---|---|

Molekulargewicht |

384.6 g/mol |

IUPAC-Name |

(1R,3S,7R,8E,11R,12S)-12-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O3/c1-16(2)7-6-8-18(4)25(28)12-11-24(5)14-20-17(3)13-21(27)23(20)19(15-26)9-10-22(24)25/h7,9,13,15,18,20,22-23,28H,6,8,10-12,14H2,1-5H3/b19-9-/t18-,20+,22+,23-,24+,25-/m0/s1 |

InChI-Schlüssel |

NELFJHALXVSFHU-LTYVNTHZSA-N |

Isomerische SMILES |

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@]([C@@H]3C/C=C2/C=O)([C@@H](C)CCC=C(C)C)O)C |

Kanonische SMILES |

CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)(C(C)CCC=C(C)C)O)C |

Synonyme |

3-anhydroophiobolin B 6-epi-3-anhydroophiobolin B |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

6-epi-3-Anhydroophiobolin B exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it significantly inhibits the proliferation of human cancer cells, including:

- Leukemia Cells : Demonstrated IC50 values as low as 0.62 µM against Hs683 and 3.8 µM against U-87-MG cells, indicating strong anti-proliferative activity .

- Brain Cancer Models : In vivo studies revealed that this compound enhances survival rates in mouse models of glioblastoma and melanoma when administered intraperitoneally at doses of 10 mg/kg .

1.2 Antibacterial Properties

The compound has shown promising antibacterial activity against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The presence of a hydroxyl group at C-6 has been linked to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .

1.3 Antiparasitic Effects

Research indicates that this compound possesses trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections, although further studies are needed to elucidate its mechanism of action .

Agricultural Applications

2.1 Phytotoxicity

The compound has been evaluated for its phytotoxic effects on various plant species. It exhibits selective toxicity towards certain weeds, which can be advantageous in agricultural practices to manage unwanted vegetation without harming crops .

| Compound | Target Plant | Effect |

|---|---|---|

| This compound | Green foxtail | Growth inhibition |

| Ophiobolin A | Various weeds | Synergistic effects |

Cosmetic Applications

Recent studies have explored the incorporation of sesterterpenoids like this compound into cosmetic formulations due to their potential skin benefits. The compound's properties may enhance skin hydration and provide anti-inflammatory effects, making it suitable for topical applications in skincare products .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound across different applications:

- Cytotoxicity Assays : A study reported that this compound reduced the survival rate of murine lymphoma cells by over 20%, showcasing its potential as an anticancer agent .

- Antibacterial Testing : In vitro tests demonstrated significant inhibition of bacterial growth, particularly in MRSA strains, supporting its use in developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 6-epi-3-Anhydroophiobolin B with Related Ophiobolins

- C-6 Epimerization : The "6-epi" designation indicates stereochemical inversion at the C-6 position compared to ophiobolin A. This epimerization may alter interactions with cellular targets due to changed spatial orientation .

- 3-Anhydro Bridge : Dehydration at C3 introduces an ether bridge, reducing polarity compared to hydroxyl-bearing ophiobolins like ophiobolin A. This could influence membrane permeability and bioactivity .

Bioactivity Profiles

Table 2: Bioactivity Comparison of Key Ophiobolins

- Cytotoxicity : Ophiobolin A’s potent cytotoxicity is attributed to its ability to disrupt calcium homeostasis and induce reactive oxygen species (ROS) . The 3-anhydro bridge in this compound may reduce these effects due to decreased polarity, though empirical validation is needed.

- Structural modifications in this compound could enhance specificity if the anhydrous bridge improves pharmacokinetic properties .

Vorbereitungsmethoden

Fungal Fermentation and Crude Extraction

Chromatographic Purification

Silica Gel Column Chromatography

-

Fractions : Active fractions are pooled based on bioassay-guided screening (e.g., phytotoxicity or cytotoxicity).

Preparative TLC

-

Stationary Phase : Silica gel plates.

-

Mobile Phase : CHCl₃/CH₃COCH₃ (10:1) for Bipolaris setariae isolates.

Sephadex LH-20 Column Chromatography

Structural Elucidation Techniques

Spectral Data Analysis

1H and 13C NMR

-

Key Features :

-

Assignments : Confirm stereocenters (C-6, C-14, C-17) and functional groups (aldehyde at C-7).

Mass Spectrometry (HRMS)

Bioactivity and Functional Characterization

Phytotoxicity

Q & A

Q. How to design mechanistic studies for this compound’s apoptotic effects?

- Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (TMT labeling) workflows to identify pathway perturbations. Validate targets via CRISPR knockouts or pharmacological inhibitors. Reference Yang et al. (2012), who linked ophiobolin O to MAPK activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.